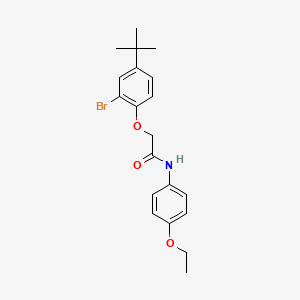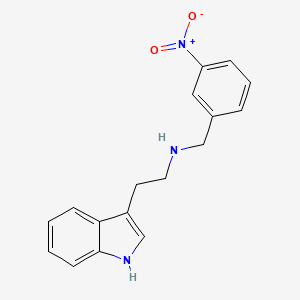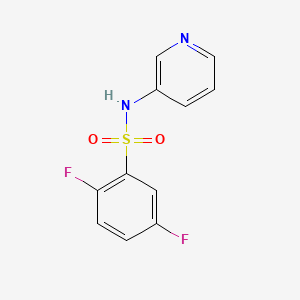![molecular formula C14H12BrN3O2 B4653341 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide
描述
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor of several tyrosine protein kinases. It was first synthesized in 1999 by Bayer AG and is currently used as a treatment for liver, kidney, and thyroid cancers.
作用机制
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 inhibits several tyrosine protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. RAF kinases are involved in the MAPK/ERK signaling pathway, which is activated in many cancers. By inhibiting RAF kinases, 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 blocks the activation of the MAPK/ERK pathway, leading to apoptosis in cancer cells. VEGFR-2 and PDGFR-β are involved in angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. By inhibiting these receptors, 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 blocks angiogenesis, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has several biochemical and physiological effects. It inhibits the activation of the MAPK/ERK pathway, leading to apoptosis in cancer cells. It also inhibits angiogenesis, leading to reduced tumor growth and metastasis. 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has anti-fibrotic effects, reducing the deposition of extracellular matrix proteins in the liver.
实验室实验的优点和局限性
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-cancer properties, making it a well-established tool for cancer research. However, 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to use in cell culture experiments. It also inhibits several tyrosine protein kinases, which can lead to off-target effects.
未来方向
There are several future directions for the research on 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. One direction is to investigate its potential as a treatment for other types of cancer, such as lung and breast cancer. Another direction is to develop more potent and selective inhibitors of the RAF kinases, which are the primary targets of 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. Additionally, research could focus on the development of new drug delivery systems to improve the solubility and bioavailability of 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. Finally, research could investigate the potential of 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 as a treatment for non-cancerous conditions, such as fibrosis and inflammation.
科学研究应用
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It inhibits several tyrosine protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth, angiogenesis, and metastasis. 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in several animal models. It is currently used as a treatment for liver, kidney, and thyroid cancers.
属性
IUPAC Name |
2-[(2-bromophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-10-6-2-4-8-12(10)18-14(20)17-11-7-3-1-5-9(11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDWMPCIDCHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Bromophenyl)carbamoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-bromophenyl)amino]-5-oxopentanoate](/img/structure/B4653268.png)



![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)

![6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653316.png)
![N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)
![N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)